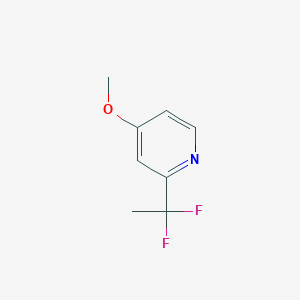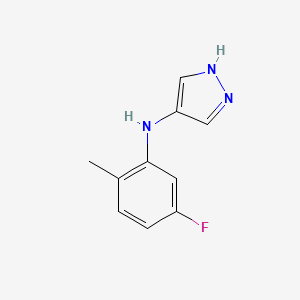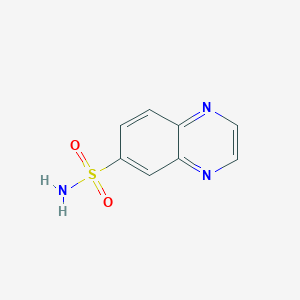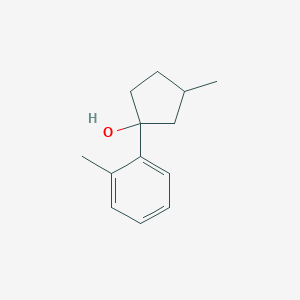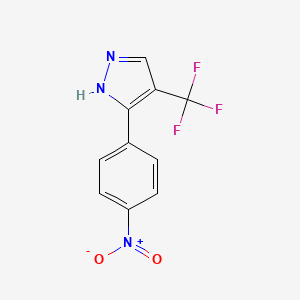
4-(Trifluoromethyl)-5-(4-nitrophenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(4-Nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole: is a chemical compound characterized by the presence of a nitrophenyl group and a trifluoromethyl group attached to a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole typically involves the reaction of 4-nitrophenylhydrazine with trifluoromethyl-substituted ketones under acidic or basic conditions. The reaction proceeds through the formation of a hydrazone intermediate, which cyclizes to form the pyrazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The nitrophenyl group can undergo oxidation reactions, leading to the formation of nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed:
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry: 5-(4-Nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole is used as a building block in the synthesis of more complex molecules. Its unique structural features make it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for drug development.
Medicine: The compound’s potential therapeutic properties are explored in medicinal chemistry. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry: In the industrial sector, 5-(4-Nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole is used in the development of agrochemicals, such as herbicides and pesticides, due to its bioactive properties.
Mechanism of Action
The mechanism of action of 5-(4-Nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole involves its interaction with specific molecular targets. The nitrophenyl group may interact with enzymes or receptors, leading to inhibition or activation of biological pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
4-(Trifluoromethyl)-1H-pyrazole: Lacks the nitrophenyl group, resulting in different chemical and biological properties.
5-Phenyl-4-(trifluoromethyl)-1H-pyrazole: Similar structure but without the nitro group, leading to variations in reactivity and applications.
5-(4-Methylphenyl)-4-(trifluoromethyl)-1H-pyrazole:
Uniqueness: The presence of both the nitrophenyl and trifluoromethyl groups in 5-(4-Nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole imparts unique chemical and biological properties. The nitrophenyl group contributes to its reactivity in oxidation and reduction reactions, while the trifluoromethyl group enhances its lipophilicity and stability.
Properties
CAS No. |
790661-64-2 |
|---|---|
Molecular Formula |
C10H6F3N3O2 |
Molecular Weight |
257.17 g/mol |
IUPAC Name |
5-(4-nitrophenyl)-4-(trifluoromethyl)-1H-pyrazole |
InChI |
InChI=1S/C10H6F3N3O2/c11-10(12,13)8-5-14-15-9(8)6-1-3-7(4-2-6)16(17)18/h1-5H,(H,14,15) |
InChI Key |
FKHZRLOLGXOAPV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=C(C=NN2)C(F)(F)F)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[(2-Hydroxyethyl)amino]butan-2-one](/img/structure/B13222663.png)
![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-(propan-2-yl)-1,3-oxazole-5-carboxylic acid](/img/structure/B13222664.png)

![Benzyl[(3,3-difluorocyclobutyl)methyl]amine](/img/structure/B13222669.png)
![2-Amino-7-hydroxy-5H-[1,3,4]thiadiazolo[3,2-A]pyrimidin-5-one](/img/structure/B13222670.png)
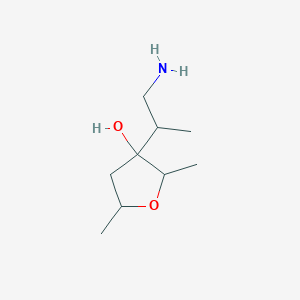


![4-[(4-Methylphenyl)methyl]-3-(trifluoromethyl)pyrrolidine-3-carboxylic acid](/img/structure/B13222706.png)
